molecular formula C16H22N2O3 B1588567 Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate CAS No. 78551-60-7

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

Cat. No.: B1588567
CAS No.: 78551-60-7
M. Wt: 290.36 g/mol
InChI Key: OTBBDCMPKZSOMD-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, such as DNA gyrase inhibitors . The nature of these interactions often involves the formation of stable complexes, which can either enhance or inhibit the activity of the target enzyme.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of target enzymes, forming a stable complex that either inhibits or enhances the enzyme’s activity . This binding interaction can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of monitoring its stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it essential to study its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Tert-butyl 3-oxopiperazine-1-carboxylate
  • 1-Boc-piperazine
  • Tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

Comparison: Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17(14(19)12-18)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBBDCMPKZSOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447408
Record name AG-H-15115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78551-60-7
Record name 1,1-Dimethylethyl 3-oxo-4-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78551-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-H-15115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (88 mg, 60% wt.) was added portionwise to a solution of 4-BOC-piperazinone (400 mg) in DMF (10 ml). The reaction mixture was stirred for 1 h, and then benzyl bromide (262 μl) was added dropwise and the mixture stirred at room temp for 16 h. The reaction was quenched with methanol and diluted with water, and then extracted with EtOAC. The organic extracts were concentrated in vacuo and the residue was purified by chromatography (silica, 20% ether/hexane as eluent) to give the sub-title compound (429 mg).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
262 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(phenylmethyl)piperazinone (XIV, Example 40, 19.0 g., 0.1 mole) and 2-(t-butoxycarbonyloxyimino)-2-phenylacetamide (30.0 g., 0.12 mole) in benzene (200 ml.) is heated under reflux for 1 hour. The benzene is removed under reduced pressure, the residual oil is dissolved in ethyl acetate:SSB (1:1) and chromatographed on silica gel. The column is eluted with ethyl acetate, the appropriate fractions are pooled, concentrated and the product is crystallized from ethyl acetate:SSB (1:10) to give the title compound, m.p. 89°-90°.
Quantity
19 g
Type
reactant
Reaction Step One
Name
2-(t-butoxycarbonyloxyimino)-2-phenylacetamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution solution of Intermediate 1 (1.5 g, 7.5 mmol) in DMF (30 mL) at 0° C., under nitrogen, was added sodium hydride (330 mg of a 60% dispersion in mineral oil. 8.3 mmol). The solution was stirred for 90 min before benzyl bromide (1.16 mL, 9.8 mmol) was added. The solution was heated at 60° C. for 3 h then the solvent was removed in vacuo. The residue was partitioned between EtOAc (2×50 mL) and water (50 mL). The combined organic phases were dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with petrol:EtOAc (1:1), to afford the title amide (2.11 g, 97%) as a colourless solid. m.p. 85-88° C., 1H NMR (250 MHz, CDCl3) δ 1.46 (9H, s), 3.23-3.28 (2H, m), 3.56-3.61 (2H, m), 4.16 (2H, s), 4.63 (2H, s), 7.24-7.35 (5H, m).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Synthesis routes and methods IV

Procedure details

Quantity
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Synthesis routes and methods V

Procedure details

Sodium hydride (60%, 18.11 g, 452 mmol) in mineral oil was triturated with 35 hexanes, dried under a stream of nitrogen and taken up in 1500 mL of THF. To the slurry at 0° C. was added 3-oxo-piperazine-1-carboxylic acid tert-butyl ester (75.057 g, 200.4 mmol) in portions over 15 min. After 90 minutes benzyl bromide (71.01 g, 415.1 mmol) was added and the mixture was warmed to room temperature for 18 hours. The solution was quenched with H2O and extracted with Et2O. The combined organic layers were washed with H2O, washed with brine, dried over MgSO4. Concentration in vacuo gave a crude solid which was recrystallized from hexane to afford 4-benzyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (83.5 g, 76%) as a white crystalline solid.
Quantity
18.11 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.057 g
Type
reactant
Reaction Step Two
Quantity
71.01 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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